molecular formula C9H12O3S B8573752 (2,6-Dimethylphenyl)methanesulfonic acid

(2,6-Dimethylphenyl)methanesulfonic acid

Cat. No.: B8573752
M. Wt: 200.26 g/mol
InChI Key: FNKJUUBXJGWQKG-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methanesulfonic acid is an aromatic sulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 2,6-dimethylphenyl ring. This structure imparts unique physicochemical properties, including strong acidity due to the electron-withdrawing sulfonic acid group and enhanced solubility in polar solvents. For example, metabolites such as N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfonic acid (a derivative of the herbicide metazachlor) highlight the role of sulfonic acid derivatives in bioactive molecules .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(2,6-dimethylphenyl)methanesulfonic acid

InChI

InChI=1S/C9H12O3S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H,10,11,12)

InChI Key

FNKJUUBXJGWQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between (2,6-dimethylphenyl)methanesulfonic acid and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Applications/Properties Reference IDs
This compound C₉H₁₂O₃S Sulfonic acid, 2,6-dimethylphenyl High acidity, pharmaceutical synthesis Inferred
Methanesulfonic acid (MSA) CH₄O₃S Sulfonic acid (aliphatic) Industrial catalyst, electrolyte
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S Sulfonic acid, benzimidazole UV filter (e.g., Ensulizole in sunscreens)
2,6-Naphthalenedisulfonic acid disodium salt C₁₀H₆O₆S₂·2Na Dual sulfonic acid groups Dye intermediate, high water solubility
(2,6-Dimethylphenyl)aminoacetic acid C₁₀H₁₁NO₃ Oxamic acid, 2,6-dimethylphenyl Medicinal chemistry (e.g., lidocaine impurity)
N-(2,6-Dimethylphenyl)glycine C₁₀H₁₃NO₂ Glycine derivative Pharmaceutical impurity (lidocaine)

Physicochemical Properties

  • Acidity : this compound is expected to exhibit stronger acidity (pKa ~1–2) compared to aliphatic methanesulfonic acid (pKa ~ −1.2) due to resonance stabilization of the deprotonated sulfonate group by the aromatic ring .
  • Solubility: The compound’s solubility in water is likely lower than disodium salts (e.g., 2,6-naphthalenedisulfonic acid disodium salt) but higher than non-ionic analogs like N-(2,6-dimethylphenyl)glycine .
  • Thermal Stability : Sulfonic acids generally decompose at high temperatures (>200°C), but aromatic derivatives like this compound may exhibit greater stability compared to aliphatic variants .

Research Findings and Gaps

  • Hydrogen Bonding : Studies on N-(aryl)-methanesulfonamides (e.g., from ) suggest that the sulfonic acid group in the target compound could participate in hydrogen bonding, influencing crystal packing and solubility .
  • Synthetic Routes : The sodium salt derivative, (2,6-dimethylphenylcarbamoyl)-methanesulfonic acid Na-salt , implies possible synthetic pathways involving sulfonation of 2,6-dimethylbenzene derivatives .
  • Pharmacological Potential: Structural similarities to lidocaine impurities (e.g., (2,6-dimethylphenyl)glycine) suggest unexplored roles in anesthesia or analgesia .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2,6-Dimethylphenyl)methanesulfonic acid and its derivatives?

  • Methodology : Condensation reactions using sulfonamide precursors (e.g., 4-tert-butyl-2,6-dimethylbenzenesulfonamide) with glyoxal or formaldehyde under acidic catalysis yield sulfonic acid derivatives. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like sulfones or disulfides . For chiral derivatives, enzymatic resolution using lipases or esterases can isolate enantiomers, as demonstrated in analogous N-(2,6-dimethylphenyl)-alanine synthesis .
  • Key Techniques : NMR (¹H/¹³C) for structural validation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight confirmation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic and spectroscopic methods:

  • HPLC : C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30 v/v) adjusted to pH 2.5 with methanesulfonic acid .
  • NMR : Analyze aromatic proton signals (δ 6.8–7.2 ppm for dimethylphenyl groups) and sulfonic acid proton absence (confirming deprotonation).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >250°C indicates high purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Ventilation : Use fume hoods for synthesis due to potential sulfonic acid aerosol formation.
  • PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
  • First Aid : For skin contact, rinse with 5% sodium bicarbonate solution followed by water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

  • Methodology :

  • Soil/Water Stability Studies : Incubate the compound in pH-adjusted aqueous solutions (pH 4–9) or soil microcosms. Monitor degradation via LC-MS/MS; half-life calculations using first-order kinetics. Metabolites like oxalamic acid (OA) or ethane sulfonic acid (ESA) derivatives are expected .
  • Advanced Detection : Isotope-labeled analogs (e.g., ¹³C-labeled) track metabolic pathways in environmental samples .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (catalyst concentration, temperature). For example, glyoxal condensation yields vary with molar ratios (1:1.2 sulfonamide:glyoxal optimal) .
  • Side-Product Analysis : Identify disulfides or sulfones via GC-MS and adjust reducing agents (e.g., NaBH₄) to suppress byproducts.

Q. How can enzymatic resolution improve chiral synthesis of this compound-based pharmaceuticals?

  • Methodology :

  • Enzyme Screening : Test lipases (e.g., Candida antarctica) for ester hydrolysis selectivity. For example, methyl D-N-(2,6-dimethylphenyl)-alaninate achieves 97.5% enantiomeric excess (ee) via enzymatic resolution .
  • Racemization Recycling : Treat undesired enantiomers with base (e.g., NaOH) to racemize and reuse, improving process efficiency.

Q. What analytical approaches identify and quantify metabolites of this compound in biological systems?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF systems to detect metabolites like 479M08 (aminocarbonylmethylsulfonic acid derivative) in liver microsomes .
  • Stable Isotope Tracing : Administer ¹³C-labeled compound to track metabolic incorporation in vitro/in vivo.

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodology :

  • Docking Studies : Use software (e.g., AutoDock) to model interactions with enzyme active sites (e.g., sulfotransferases).
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates; for example, monitor sulfonic acid-mediated quenching of tryptophan fluorescence in target proteins .

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